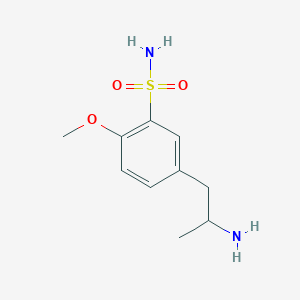

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-(2-aminopropyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORITYIZDHJCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251764 | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112244-38-9 | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112244-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 5-(2-aminopropyl)-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Criticality of Chiral Intermediates in Modern Pharmaceuticals

An In-Depth Technical Guide to the Structural Analysis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

In the landscape of pharmaceutical development, the stereochemical configuration of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the structural integrity of key chiral intermediates. (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide stands as a quintessential example of such a critical building block. As the direct precursor to Tamsulosin, an alpha-1 adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia, the absolute stereochemistry and purity of this intermediate are paramount.[1][2][3] An impurity, particularly the unwanted (S)-enantiomer, can impact the final API's pharmacological profile and introduce regulatory hurdles.

This guide provides a comprehensive framework for the structural analysis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, multi-technique approach to confirm the identity, purity, and stereochemistry of this vital intermediate. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of analytical techniques, the interpretation of complex data, and the establishment of a self-validating analytical workflow that ensures the highest degree of scientific integrity.

Physicochemical and Molecular Identity

A foundational step in any structural analysis is the confirmation of basic physicochemical properties against established references. These parameters serve as the first-pass identity check before more complex spectroscopic methods are employed. The subject of this guide is the specific (R)-enantiomer.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | [4] |

| Synonyms | Tamsulosin Impurity B, (R)-Tamsulosin Amine | [4][5] |

| CAS Number | 112101-81-2 | [2][4][6] |

| Molecular Formula | C₁₀H₁₆N₂O₃S | [4][7] |

| Molecular Weight | 244.31 g/mol | [4][6][7] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 166-167 °C | [2] |

| Solubility | Soluble in Water and DMSO | [1] |

The Analytical Workflow: A Multi-Pronged Approach

A robust structural elucidation is never reliant on a single technique. It is a process of accumulating orthogonal, confirmatory data. Our workflow is designed to build a complete structural picture, from gross molecular formula to fine stereochemical detail.

Caption: A validated workflow for comprehensive structural analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is the definitive technique for determining molecular weight and, through tandem MS (MS/MS), for probing the molecule's fragmentation pattern, which provides a structural fingerprint.

Expected Fragmentation Pathways

As an aromatic sulfonamide, the molecule is expected to follow predictable fragmentation pathways under electrospray ionization (ESI) in positive mode.[8] The primary fragmentation events involve the cleavage of the sulfonamide group and the extrusion of sulfur dioxide (SO₂), a characteristic loss for this class of compounds.[8][9]

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Predicted Mass Fragments

| m/z (Predicted) | Ion Formula | Description |

| 245.09 | [C₁₀H₁₇N₂O₃S]⁺ | Protonated molecular ion [M+H]⁺ |

| 228.07 | [C₁₀H₁₄O₃S]⁺ | Loss of ammonia (NH₃) from the primary amine |

| 181.12 | [C₁₀H₁₇N₂O]⁺ | Characteristic loss of SO₂ via rearrangement[8] |

| 150.09 | [C₉H₁₂NO]⁺ | Loss of the sulfonamide group (SO₂NH₂) followed by rearrangement |

| 120.08 | [C₈H₁₀N]⁺ | Subsequent loss of the methoxy group from the m/z 181 fragment |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL using a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of MS/MS.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Full Scan (MS1): Scan from m/z 100-500 to confirm the presence and isotopic pattern of the [M+H]⁺ ion at m/z 245.0958 (exact mass).

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 245.1) and apply collision-induced dissociation (CID) with normalized collision energy of 20-40 eV.

-

Data Analysis: Verify the accurate mass of the parent ion to be within 5 ppm of the theoretical value. Correlate the observed fragment ions with the predicted fragmentation pattern. The presence of the m/z 181.12 ion (loss of 64 Da) is a key diagnostic marker.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is unparalleled in its ability to map the precise connectivity of atoms. Both ¹H and ¹³C NMR are required to confirm the carbon skeleton and the environment of each proton.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

-

δ ~7.5-7.2 (m, 2H): Aromatic protons ortho and para to the sulfonamide group.

-

δ ~7.0 (d, 1H): Aromatic proton ortho to the methoxy group.

-

δ ~6.8 (br s, 2H): Protons of the sulfonamide group (-SO₂NH₂).

-

δ ~3.9 (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~3.5-3.2 (m, 1H): Chiral proton (-CH(NH₂)-).

-

δ ~2.8-2.6 (m, 2H): Methylene protons (-CH₂-).

-

δ ~1.8 (br s, 2H): Protons of the primary amine (-NH₂).

-

δ ~1.1 (d, 3H): Methyl group protons (-CH₃).

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

-

10 unique signals are expected.

-

δ ~155-150: Aromatic carbon attached to the methoxy group.

-

δ ~140-120: Remaining four aromatic carbons.

-

δ ~56: Methoxy carbon.

-

δ ~50: Chiral carbon (CH).

-

δ ~42: Methylene carbon (CH₂).

-

δ ~20: Methyl carbon (CH₃).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or MeOD.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure integration is accurate to confirm proton counts for each signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): A COSY experiment will confirm ¹H-¹H couplings (e.g., between the CH, CH₂, and CH₃ of the propyl chain). An HSQC experiment will correlate each proton to its directly attached carbon, confirming assignments.

-

Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values. Confirm all expected correlations in 2D spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR provides a rapid confirmation of the key functional groups present in the molecule.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | -NH₂ (Amine & Sulfonamide) | N-H Stretch (doublet for primary amine) |

| 3050-3000 | Aromatic C-H | C-H Stretch |

| 2980-2850 | Aliphatic C-H | C-H Stretch |

| ~1600, ~1480 | Aromatic Ring | C=C Stretch |

| ~1330 & ~1150 | Sulfonamide (-SO₂N) | Asymmetric & Symmetric S=O Stretch |

| ~1250 | Aryl Ether (-O-CH₃) | C-O Stretch |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

-

Data Analysis: Correlate the major absorption bands with the expected vibrations for the molecule's functional groups. The strong S=O stretches are particularly diagnostic for the sulfonamide group.

Chromatographic Analysis: The Definitive Test for Chiral Purity

For a chiral intermediate, confirming the enantiomeric purity is the most critical analytical test. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the industry-standard method.

The Causality of Chiral Separation

The goal is to separate the (R)-enantiomer from its mirror image, the (S)-enantiomer. This is achieved by creating a transient diastereomeric interaction between the analyte and a chiral stationary phase. For this molecule, a chiral crown ether-based column is highly effective. The crown ether's cavity can preferentially include the protonated primary amine of one enantiomer over the other, leading to differential retention times.

Experimental Protocol: Chiral HPLC

-

Instrumentation: An HPLC system with a UV detector.

-

Column: Chiralpak CR(+) or a similar crown ether-based chiral column.

-

Mobile Phase: An acidic aqueous buffer, such as perchloric acid at pH 1.0-2.0, is typically used to ensure the primary amine is protonated.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV at 226 nm or 275 nm.[10]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

System Suitability: Inject a 1:1 racemic mixture of the (R)- and (S)-enantiomers to confirm baseline separation and determine the retention times for each.

-

Analysis: Inject the sample and integrate the peak areas for both enantiomers.

-

Calculation:

-

Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100

-

The specification for the undesired (S)-isomer is often very low, for instance, not more than 0.3%.

-

Conclusion

The structural analysis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a systematic process that builds a case for the molecule's identity and purity through orthogonal techniques. High-resolution mass spectrometry confirms the elemental formula and provides a fragmentation fingerprint. NMR spectroscopy maps the atomic connectivity, while FTIR verifies the presence of key functional groups. Finally, and most critically, chiral HPLC provides the definitive measure of enantiomeric purity. By following this multi-faceted and self-validating workflow, researchers and developers can ensure the quality and integrity of this vital pharmaceutical intermediate, safeguarding the efficacy and safety of the final Tamsulosin API.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. Available at: [Link]

-

PubChem. (n.d.). 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

- Patel, R. et al. (2011). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 926-934.

- EGIS Gyógyszergyár. (2004). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Google Patents.

-

Amzeal Research. (n.d.). R-5-(2-Aminopropyl)-2-Methoxybenzenesulfonamide. Available at: [Link]

- Zentiva A.S. (2005). A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Tamsulosin hydrochloride. Available at: [Link]

-

Al-Shdefat, W. T. et al. (2020). DETERMINATION OF ACTIVE INGREDIENT IN TAMSULOSIN DRUG BY USING HPLC. ResearchGate. Available at: [Link]

-

Wang, C., & Hsieh, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 754–762. Available at: [Link]

- Surendra, V. et al. (2018). DEVELOPMENT AND IN VITRO CHARACTERIZATION OF TAMSULOSIN HYDROCHLORIDE PELLETS USED FOR BENIGN PROSTATIC HYPERPLASIA. International Journal of Research in Pharmaceutical and Chemical Sciences.

- Sun Pharma Advanced Research Company Ltd. (2005). Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide. Google Patents.

-

PubChem. (n.d.). Tamsulosin. National Center for Biotechnology Information. Available at: [Link]

-

de Souza, M. V. N. et al. (2018). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]

- 3. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5[(R)-(2-Aminopropyl)]-2-methoxybenzenesulfonamide Hydrochloride [lgcstandards.com]

- 6. 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide - [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical chiral intermediate in the synthesis of Tamsulosin, a selective α1A adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). The stereochemistry and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous spectroscopic analysis is essential for its unambiguous identification, structural elucidation, and quality control throughout the drug development and manufacturing process.

This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this vital intermediate. While publicly available spectral data for this compound is scarce, this guide will leverage data from a closely related analogue, 5-(2-Aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide , to provide a robust framework for spectral interpretation. The structural similarities allow for a detailed and predictive analysis directly applicable to the target compound.

Molecular Structure and Spectroscopic Overview

The foundational step in spectral analysis is understanding the molecule's structure. This compound comprises a substituted benzene ring with a methoxy group, a sulfonamide group, and a chiral aminopropyl side chain. Each functional group and unique proton/carbon environment will give rise to characteristic signals in its respective spectrum.

| Structural Feature | Expected Spectroscopic Signature |

| Aromatic Ring | Signals in the aromatic region of ¹H and ¹³C NMR spectra; C=C stretching in IR. |

| Methoxy Group (-OCH₃) | Singlet around 3.9-4.0 ppm in ¹H NMR; signal around 55-60 ppm in ¹³C NMR. |

| Sulfonamide Group (-SO₂NH₂) | N-H stretching bands in IR; potential for broad ¹H NMR signals for the NH₂ protons. |

| Aminopropyl Side Chain | Aliphatic signals in ¹H and ¹³C NMR; C-H and N-H stretching in IR. |

| Chiral Center | Distinct signals for diastereotopic protons if in a chiral environment; crucial for purity assessment. |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for similar molecules, though solubility should always be confirmed.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H and ¹³C NMR Data

The following data is based on the N-tert-butylated analogue and serves as a predictive guide. The chemical shifts for this compound are expected to be very similar, especially for the aromatic and aminopropyl moieties.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| Aromatic-H | 7.71 (d), 7.38 (dd), 6.98 (d) | 154.5, 134.6, 130.9, 130.7, 129.8, 112.4 | The splitting pattern (doublet, doublet of doublets, doublet) is characteristic of a 1,2,4-trisubstituted benzene ring. |

| Methoxy (-OCH₃) | 3.99 (s) | 56.3 | A sharp singlet integrating to 3 protons. |

| Propyl-CH | 4.24–3.99 (m) | 46.3 | A multiplet due to coupling with adjacent CH₂ and CH₃ groups. |

| Propyl-CH₂ | 2.76 (m) | 41.3 | A multiplet, potentially complex due to diastereotopicity. |

| Propyl-CH₃ | 1.10 (d) | 20.0 | A doublet due to coupling with the adjacent CH proton. |

| Amino (-NH₂) | Variable, broad singlet | - | The chemical shift is concentration and solvent dependent. Protons on the sulfonamide (-SO₂NH₂) would also be broad and variable. |

Data adapted from a study on a closely related N-tert-butylated analogue. The primary difference for the target compound would be the absence of the tert-butyl signals and the presence of NH₂ signals from the sulfonamide group.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Absorption Bands

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 2: Predicted Characteristic IR Absorption Bands (cm⁻¹)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) & Sulfonamide (-SO₂NH₂) | Typically appears as two distinct, sharp-to-medium bands for the primary amine and potentially broader bands for the sulfonamide. |

| 3050-3000 | C-H Stretch (sp²) | Aromatic Ring | |

| 2960-2850 | C-H Stretch (sp³) | Propyl & Methoxy Groups | |

| 1600-1450 | C=C Stretch | Aromatic Ring | A series of sharp bands characteristic of the benzene ring. |

| ~1330 & ~1150 | S=O Asymmetric & Symmetric Stretch | Sulfonamide (-SO₂NH₂) | Two strong, characteristic absorption bands. |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether | |

| ~1070 | S-N Stretch | Sulfonamide (-SO₂NH₂) |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

The instrument will detect the mass-to-charge ratio (m/z) of the ions. For the protonated molecule, this will correspond to [M+H]⁺.

-

Predicted Mass Spectrometry Data

The expected mass spectral data can be calculated from the molecular formula.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Formula | C₁₀H₁₆N₂O₃S | |

| Monoisotopic Mass | 244.0882 g/mol | The exact mass of the molecule with the most abundant isotopes. |

| Average Mass | 244.31 g/mol | The weighted average mass of all isotopic contributions. |

| Expected Ion (ESI+) | [M+H]⁺ | Protonated molecular ion. |

| Expected m/z (HRMS) | 245.0954 | Calculated for [C₁₀H₁₇N₂O₃S]⁺. High-resolution analysis confirming this value provides strong evidence for the elemental composition. |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, sulfonamide, ether), and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide the authoritative data required by researchers and drug development professionals to ensure the quality and identity of this crucial pharmaceutical intermediate, thereby safeguarding the integrity of the final Tamsulosin API.

References

No direct, publicly available spectroscopic data for this compound was found. The NMR and IR predictive data were interpreted based on fundamental principles of spectroscopy and by leveraging data from the following publication on a structurally similar analogue:

-

Chemoenzymatic synthesis of Tamsulosin. The Royal Society of Chemistry. This article provides spectral data for 5-(2-Aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide, which was used as a basis for the predictive analysis in this guide. [Link] (Note: A direct deep link to the specific supplementary file is unavailable, but the publisher's main site is provided for reference).

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a critical chiral intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. The document details a robust synthetic pathway for the optically pure (R)-enantiomer, elucidates the rationale behind key experimental steps, and presents a thorough characterization protocol. By integrating field-proven insights with established scientific principles, this guide serves as a valuable resource for researchers and professionals engaged in pharmaceutical synthesis and development.

Introduction

This compound, particularly its (R)-enantiomer, is a molecule of significant pharmaceutical importance.[1][2] Its structure incorporates a sulfonamide group, a methoxy-substituted phenyl ring, and a chiral aminopropyl side chain, making it a key building block in the synthesis of Tamsulosin.[2][3] Tamsulosin is widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[4] The stereochemistry of the aminopropyl side chain is crucial for the pharmacological activity of Tamsulosin, necessitating the synthesis of this compound with high enantiomeric purity.

This guide will focus on a well-established synthetic route starting from D-alanine and methoxybenzene, chosen for its stereospecificity and industrial relevance. Furthermore, we will delve into the comprehensive characterization of the final compound, providing expected analytical data and interpretation, which are paramount for quality control in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 112244-38-9 (racemate), 112101-81-2 ((R)-enantiomer) | PubChem[1][5] |

| Molecular Formula | C₁₀H₁₆N₂O₃S | PubChem[5] |

| Molecular Weight | 244.31 g/mol | PubChem[5] |

| Melting Point | 166-167 °C | ChemBK[6] |

| Boiling Point | 445.5 ± 55.0 °C (Predicted) | ChemBK[6] |

| Appearance | White crystalline powder | Echemi[7] |

Synthesis of (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

The synthesis of the enantiomerically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a multi-step process that requires careful control of reaction conditions to maintain the stereochemical integrity of the chiral center. The following protocol is a detailed, step-by-step methodology based on established literature.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Experimental Protocol

Step 1: Protection of the Amino Group of D-Alanine

-

Rationale: The amino group of D-alanine is protected to prevent its interference in the subsequent Friedel-Crafts acylation reaction. Trifluoroacetyl is a suitable protecting group as it is stable under the acidic conditions of the Friedel-Crafts reaction and can be readily removed later.

-

Procedure:

-

Suspend D-alanine in a suitable solvent such as methanol.

-

Add a base, for example, triethylamine, to neutralize the amino acid.

-

Slowly add ethyl trifluoroacetate to the mixture at room temperature.

-

Stir the reaction mixture until the D-alanine is fully converted to N-trifluoroacetyl-D-alanine.

-

The product can be isolated and purified by standard techniques such as crystallization or chromatography.

-

Step 2: Friedel-Crafts Acylation

-

Rationale: This key step forms the carbon skeleton of the target molecule by acylating methoxybenzene with the protected D-alanine derivative. A Lewis acid catalyst, such as aluminum chloride, is used to activate the acylating agent.

-

Procedure:

-

Dissolve N-trifluoroacetyl-D-alanine in an inert solvent like dichloromethane.

-

Add a catalytic amount of pyridine followed by the dropwise addition of thionyl chloride to form the corresponding acid chloride in situ.

-

In a separate flask, cool a solution of methoxybenzene in dichloromethane in an ice bath.

-

Slowly add aluminum chloride to the methoxybenzene solution.

-

Add the prepared acid chloride solution to the methoxybenzene-Lewis acid mixture and allow the reaction to proceed at room temperature.

-

Upon completion, the reaction is quenched with a cold dilute acid solution and the product is extracted with an organic solvent.

-

Step 3: Chlorosulfonation and Ammonolysis

-

Rationale: A sulfonamide group is introduced onto the aromatic ring. Chlorosulfonic acid is a powerful electrophile that reacts selectively at the position para to the activating methoxy group. The resulting sulfonyl chloride is then converted to the sulfonamide by reaction with ammonia.

-

Procedure:

-

Dissolve the product from the previous step in an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).

-

After the reaction is complete, the mixture is carefully quenched by pouring it onto a mixture of ice and aqueous ammonia.

-

The resulting sulfonamide precipitates and can be collected by filtration.

-

Step 4: Deprotection of the Amino Group

-

Rationale: The final step involves the removal of the trifluoroacetyl protecting group to yield the desired primary amine. This is typically achieved by hydrolysis under basic or acidic conditions.

-

Procedure:

-

Suspend the protected sulfonamide in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.

-

Heat the mixture to reflux until the deprotection is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

After cooling, the product can be isolated by filtration and purified by recrystallization.

-

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | - Aromatic protons in the range of 7.0-7.5 ppm. - A singlet for the methoxy group protons around 3.9 ppm. - Signals for the aminopropyl side chain, including a doublet for the methyl group. |

| ¹³C NMR | - Aromatic carbon signals in the range of 110-160 ppm. - A signal for the methoxy carbon around 56 ppm. - Aliphatic carbon signals for the aminopropyl side chain. |

| IR Spectroscopy | - Characteristic peaks for N-H stretching of the sulfonamide and amine groups. - S=O stretching bands for the sulfonamide group. - C-O stretching for the methoxy group. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (244.31 g/mol ). - Fragmentation patterns consistent with the structure of the molecule. |

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument used.

Chiral Purity Analysis

The enantiomeric purity of the final product is a critical parameter, especially for its use in the synthesis of Tamsulosin. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for determining the enantiomeric excess (e.e.).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

The primary application of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is as a key intermediate in the synthesis of Tamsulosin. The amine group of this intermediate is reacted with a suitable phenoxyethyl derivative to form the final Tamsulosin molecule. The sulfonamide and methoxy-substituted phenyl ring are essential pharmacophoric features for the α1-adrenergic receptor blocking activity of Tamsulosin.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, coupled with the rationale behind each step and the in-depth characterization guidelines, offers a valuable resource for researchers in the field of pharmaceutical sciences. The synthesis of this chiral intermediate is a critical step in the production of Tamsulosin, and a thorough understanding of its synthesis and properties is essential for ensuring the quality and efficacy of the final drug product.

References

-

ChemBK. 5-[(R)-(2-aminopropyl)]-2-methoxybenzene. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. Available at: [Link]

-

ResearchGate. The formal synthesis of tamsulosin. Available at: [Link]

-

Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 223-227. Available at: [Link]

-

Semantic Scholar. New practical synthesis of Tamsulosin. Available at: [Link]

-

Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development, 25(1), 101-108. Available at: [Link]

-

The University of Tokyo. Achieved continuous synthesis of tamsulosin, the active pharmaceutical ingredient of Harnal, a treatment for dysuria. Available at: [Link]

-

PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Sources

- 1. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H16N2O3S | CID 13176811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS 112101-81-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Prostatic Hyperplasia Treatment

In the landscape of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often overshadows the critical intermediates that make its existence possible. One such pivotal molecule is (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, identified by CAS number 112101-81-2. While not a therapeutic agent itself, this compound is an indispensable precursor in the manufacturing of Tamsulosin, a widely prescribed α1-adrenoceptor antagonist for the management of benign prostatic hypertrophy (BPH).[1][2] The stereospecificity of this intermediate is paramount, as the therapeutic efficacy of Tamsulosin resides exclusively in its (R)-enantiomer.[1] This guide provides a comprehensive technical overview of this key intermediate, from its physicochemical properties and synthesis to its critical role in drug development and essential safety protocols. It is also recognized in pharmacopeial standards as a process impurity of Tamsulosin, designated as Tamsulosin EP Impurity B.[3][]

Section 1: Core Chemical & Physical Properties

A foundational understanding of a chemical intermediate begins with its physical and chemical characteristics. These properties influence reaction conditions, storage, handling, and analytical method development. The data for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is summarized below.

| Property | Value | Reference(s) |

| CAS Number | 112101-81-2 | [5][6] |

| Molecular Formula | C₁₀H₁₆N₂O₃S | [5][7] |

| Molecular Weight | 244.31 g/mol | [5][6][7] |

| IUPAC Name | 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | [6] |

| Synonyms | Tamsulosin Amine, Tamsulosin EP Impurity B, (R)-Tamsulosin Intermediate | [3][] |

| Appearance | White to off-white solid/powder | [1][7] |

| Melting Point | 166-167 °C | [1] |

| Boiling Point | 445.5 ± 55.0 °C (Predicted) | [1] |

| Flash Point | 223.2 °C | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage Temperature | 2-8°C | [1] |

Section 2: Synthesis and Role in Pharmaceutical Development

The primary significance of CAS 112101-81-2 lies in its role as the penultimate chiral building block for Tamsulosin. Its synthesis is a critical step that establishes the required stereochemistry for the final drug product.

General Synthesis Approach

The synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a multi-step process designed to ensure high optical purity. One established method starts from D-alanine, a readily available and optically pure raw material.[1] The process involves a Friedel-Crafts reaction with methoxybenzene, followed by reduction, chlorosulfonation, ammonolysis, and deprotection steps to yield the target intermediate with the desired (R)-configuration.[1][2] Maintaining chiral integrity throughout this sequence is a key challenge, as the presence of the undesired (S)-isomer can impact the final drug's safety and efficacy profile.

Workflow: From Intermediate to API

The conversion of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide to Tamsulosin involves a nucleophilic substitution reaction. The primary amine of the intermediate is reacted with an o-ethoxyphenoxyethyl derivative, typically a mesylate or halide, to form the final Tamsulosin base.[7] This base is then converted to its hydrochloride salt to improve stability and bioavailability for pharmaceutical formulation.[1][7]

Caption: Fig. 1: Synthesis workflow from the key intermediate to Tamsulosin HCl.

Impurity Profiling and Control

As a direct precursor, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is considered a process-related impurity in the final Tamsulosin API.[3] Regulatory agencies require strict control and monitoring of such impurities. The presence of unreacted intermediate in the final drug product must be quantified and kept below established safety thresholds. This necessitates the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence.

Section 3: Comprehensive Safety and Handling Protocols

Proper handling of any chemical intermediate is crucial for personnel safety and environmental protection. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and Classification

The compound is classified under the Globally Harmonized System (GHS) with significant hazards that demand careful handling.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage. | [7] |

| Skin Sensitization | GHS07 | Danger | H317: May cause an allergic skin reaction. | [7] |

| Hazardous to the Aquatic Environment (Chronic) | GHS09 | Danger | H411: Toxic to aquatic life with long lasting effects. | [7] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict laboratory protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Use a laboratory coat, and ensure full body coverage.

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[3] Work in a well-ventilated area or under a chemical fume hood. Prevent the build-up of electrostatic charge.

-

Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place.[1][3]

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical help.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Ingestion: Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[3]

Fire and Decomposition:

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[3]

-

Hazardous Decomposition: Under fire conditions, hazardous fumes may be produced, including carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3]

Conclusion

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS 112101-81-2) represents a cornerstone in the chemical synthesis of Tamsulosin. Its value is defined not by its own biological activity, but by its structural and stereochemical fidelity as a key intermediate. For professionals in drug development and manufacturing, a thorough understanding of its synthesis, handling requirements, and role as a critical impurity is essential for producing a safe, effective, and regulatory-compliant final drug product. The integrity of this single molecule directly translates to the quality of a medication used by millions worldwide.

References

-

PharmaCompass. (n.d.). CAS 112101-81-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]

- Patents Google. (n.d.). US8273918B2 - Process for preparing tamsulosin hydrochloride.

-

SynZeal. (n.d.). Tamsulosin EP Impurity B | 112101-81-2. Retrieved from [Link]

- Patents Google. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Sources

- 1. Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy [quickcompany.in]

- 2. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 3. Tamsulosin EP Impurity B | 112101-81-2 | SynZeal [synzeal.com]

- 5. Cas 112101-81-2,R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | lookchem [lookchem.com]

- 6. Tamsulosin synthesis - chemicalbook [chemicalbook.com]

- 7. US8273918B2 - Process for preparing tamsulosin hydrochloride - Google Patents [patents.google.com]

Whitepaper: A Pharmacological Investigation of Tamsulosin Precursors: From Synthesis Intermediates to Potential Bioactivity

Abstract

Tamsulosin, a potent and selective α1A/α1D adrenoceptor antagonist, is a cornerstone in the management of benign prostatic hyperplasia (BPH).[1][2] Its clinical success is rooted in a chemical structure meticulously designed for uroselectivity, minimizing cardiovascular side effects commonly associated with non-selective α-blockers.[3][4] While the final compound is well-characterized, its synthetic precursors are often viewed merely as intermediates. This guide challenges that perspective, positing that these precursors, by virtue of their structural motifs, possess a latent pharmacological profile. We will deconstruct the synthesis of Tamsulosin to identify its key precursors, analyze their structure-activity relationships (SAR), and propose a comprehensive framework for their pharmacological evaluation. This document serves as a technical resource for researchers in medicinal chemistry and drug development, providing both foundational insights and actionable experimental protocols.

Introduction: The Mechanism and Selectivity of Tamsulosin

Tamsulosin exerts its therapeutic effect by selectively blocking α1A and α1D adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[5] This antagonism prevents norepinephrine from binding to these receptors, leading to smooth muscle relaxation, which in turn improves urine flow and alleviates the lower urinary tract symptoms (LUTS) associated with BPH.[4][5]

The key to Tamsulosin's favorable safety profile is its high selectivity for the α1A/α1D subtypes over the α1B subtype, which is prevalent in blood vessels.[3] This selectivity minimizes the risk of orthostatic hypotension, a common side effect of earlier, non-selective α-blockers.[3] This targeted action is a direct result of its unique chemical architecture, which is assembled from specific molecular precursors.

Tamsulosin Signaling Pathway

The blockade of the α1-adrenergic receptor by an antagonist like Tamsulosin interrupts the canonical Gq protein-coupled signaling cascade. The diagram below illustrates this mechanism.

Caption: Tamsulosin's antagonism of the α1-adrenoceptor blocks the Gq pathway, inhibiting Ca²+ release and promoting smooth muscle relaxation.

Deconstruction of Tamsulosin: Key Synthetic Precursors

The synthesis of Tamsulosin involves the coupling of two primary structural fragments.[6][7] Understanding these precursors is the first step in exploring their intrinsic pharmacological potential. The most common synthetic routes utilize a chiral amine core and an ether side-chain.[8][9][10]

Caption: General synthetic pathway for Tamsulosin, highlighting the two key precursor molecules.

Precursor A: The Chiral Core - (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This molecule is the cornerstone of Tamsulosin's structure, providing the essential functionalities for receptor interaction.[6]

-

Benzenesulfonamide Moiety: This group is a known pharmacophore in a vast array of clinically used drugs, including diuretics, anticonvulsants, and anticancer agents.[11][12][13] Its presence suggests a potential for broad biological activity.

-

Chiral (R)-aminopropyl Group: Chirality is critical for Tamsulosin's activity, with the (R)-enantiomer being significantly more active than its (S)-counterpart.[6][14] This stereocenter dictates the precise three-dimensional orientation of the molecule within the receptor's binding pocket.

-

Primary Amine: This functional group serves as the nucleophile in the coupling reaction but is also a key site for ionic interactions with receptor residues.[7]

Precursor B: The Selectivity Modulator - 2-(2-ethoxyphenoxy)ethyl Moiety

This side-chain, typically activated as an ethyl bromide or mesylate for synthesis, is not merely a linker.[10][15] Studies on Tamsulosin analogues have shown that modifications in this region profoundly impact receptor subtype selectivity.[16][17] The ethoxy and phenoxy groups contribute to the lipophilicity and specific hydrophobic/aromatic interactions within the α1A/α1D receptor subtypes, differentiating it from the binding pocket of the α1B subtype.[17]

Hypothesized Pharmacological Profiles of Precursors

Based on SAR principles, we can hypothesize the potential pharmacological activities of the uncoupled precursors.

| Precursor | Key Structural Features | Hypothesized Pharmacological Role / Potential Activity | Rationale |

| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | Benzenesulfonamide, Chiral Amine | Primary Pharmacophore / Weak Adrenoceptor Antagonist: Likely possesses weak, non-selective affinity for adrenergic receptors. The sulfonamide group may also confer activity at other targets, such as carbonic anhydrases.[12][18] | The core structure contains the essential amine and aromatic sulfonamide groups for receptor recognition but lacks the side-chain required for high-affinity, selective binding. |

| 2-(2-ethoxyphenoxy)ethyl bromide | Ethoxyphenoxy group | Inactive as an α-blocker; Potential for other activities: Unlikely to have any significant adrenoceptor activity on its own. The phenoxy ether motif is present in other bioactive molecules, suggesting a possibility for off-target effects. | Lacks the necessary cationic amine group to interact with the key aspartate residue in the adrenergic receptor binding site. |

Experimental Framework for Pharmacological Evaluation

To validate these hypotheses, a structured, multi-tiered experimental approach is required. The following protocols provide a self-validating system to comprehensively profile the precursors.

Step 1: Analytical Characterization and Purity Assessment

Causality: Before any biological assessment, the identity and purity of the precursors must be unequivocally established. Impurities could lead to false-positive results or misinterpretation of data. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[19][20][21]

Protocol: RP-HPLC for Purity Determination

-

System: Shimadzu HPLC or equivalent with UV-Vis detector.[22]

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[21][22]

-

Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 15 mM ammonium acetate).[21] The exact gradient must be optimized to ensure separation of the main peak from any potential impurities or degradation products.

-

Flow Rate: 1.0 mL/min.[21]

-

Detection Wavelength: 225 nm or 275 nm, where the aromatic rings show strong absorbance.[21][22]

-

Injection Volume: 20 µL.[21]

-

Quantification: Purity is determined by the area percentage of the principal peak relative to the total peak area. A purity of >99.5% is desired for biological assays.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[22]

Step 2: In Vitro Receptor Binding Assays

Causality: These assays directly measure the affinity of a compound for a specific receptor target. By using cell lines individually expressing the human α1A, α1B, and α1D adrenoceptor subtypes, we can determine not only if the precursors bind but also their degree of selectivity.[23][24]

Protocol: Radioligand Displacement Assay

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing human recombinant α1A, α1B, or α1D adrenoceptors.

-

Radioligand: [³H]-Prazosin, a high-affinity antagonist for all α1 subtypes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. In a 96-well plate, combine receptor membranes (10-20 µg protein), [³H]-Prazosin (at a concentration near its Kd, e.g., 0.25 nM), and varying concentrations of the test precursor (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). b. For non-specific binding (NSB) determination, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to a set of wells. c. Incubate at 25°C for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B), followed by three washes with ice-cold assay buffer to separate bound from free radioligand. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the precursor. Use non-linear regression to calculate the IC₅₀ value, which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. Comparing Ki values across the three receptor subtypes will reveal the binding affinity and selectivity profile.

Step 3: In Vitro Functional Assays

Causality: A binding assay confirms affinity, but a functional assay determines whether that binding translates into a biological effect (i.e., antagonism). Using isolated tissues that naturally express α1-adrenoceptors provides a physiologically relevant system to measure the functional potency of the precursors.[23][25]

Protocol: Rat Aortic Ring Contraction Assay

-

Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into 2-3 mm rings.[25] Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Procedure: a. Construct a cumulative concentration-response curve for an α1-agonist, such as phenylephrine (e.g., 10⁻⁹ M to 10⁻⁴ M), to establish a baseline maximum contraction. b. Wash the tissues and allow them to return to baseline. c. Incubate the tissues with a single concentration of the test precursor for 30-45 minutes. d. Repeat the cumulative concentration-response curve for phenylephrine in the presence of the precursor.

-

Data Analysis: The antagonistic effect of the precursor is quantified by the rightward shift it causes in the agonist's concentration-response curve. The pA₂, a measure of antagonist potency, can be calculated using a Schild plot analysis. A significant rightward shift indicates competitive antagonism at the α1-receptors in the tissue.

Step 4: Integrated Workflow for Precursor Evaluation

The following diagram outlines a logical workflow for a comprehensive pharmacological profiling project.

Sources

- 1. Tamsulosin - Wikipedia [en.wikipedia.org]

- 2. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. nbinno.com [nbinno.com]

- 7. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103497126A - Synthesis method of tamsulosin hydrochloride - Google Patents [patents.google.com]

- 9. Process for preparation of tamsulosin and its derivatives - Patent 1734036 [data.epo.org]

- 10. WO2005063702A1 - Preparation of r-5-(2-(2-ethoxyphenoxyetylamino)propyl)-2- methoxybenzenesulphonamide hydrochloride of high chemical - Google Patents [patents.google.com]

- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 14. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. actascientific.com [actascientific.com]

- 21. ijpsonline.com [ijpsonline.com]

- 22. jbclinpharm.org [jbclinpharm.org]

- 23. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdn.amegroups.cn [cdn.amegroups.cn]

- 25. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopropyl Benzenesulfonamide Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] The incorporation of an aminopropyl side chain introduces a versatile pharmacophoric element, offering opportunities for nuanced molecular interactions with various biological targets. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of aminopropyl benzenesulfonamides. We will delve into the synthetic rationale, key structural modifications, and the subsequent impact on biological activity, drawing insights from established SAR principles of related sulfonamide derivatives.[3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this promising scaffold.

Introduction: The Significance of the Benzenesulfonamide Core and the Aminopropyl Moiety

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). This functional group is a potent hydrogen bond donor and acceptor, and its acidic nature allows for critical interactions with biological macromolecules. The therapeutic landscape is rich with examples of sulfonamide-containing drugs, including diuretics, antidiabetics, and carbonic anhydrase inhibitors.[1]

The aminopropyl group (-CH₂CH₂CH₂NH₂) introduces a basic nitrogen atom, which is often protonated at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged residues in protein binding pockets. The three-carbon linker provides conformational flexibility, allowing the amino group to orient itself optimally for target engagement. The strategic combination of the benzenesulfonamide core with the aminopropyl side chain creates a scaffold with significant potential for developing selective and potent modulators of various biological targets. A notable example of a related structure is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin, an α₁ adrenergic receptor antagonist.[6][7][8][9]

This guide will systematically explore the SAR of aminopropyl benzenesulfonamides by dissecting the molecule into three key regions for modification: the aromatic ring, the sulfonamide linker, and the aminopropyl tail.

Synthetic Strategy: Accessing the Aminopropyl Benzenesulfonamide Core

A robust and flexible synthetic route is paramount for any successful SAR campaign. The synthesis of the core aminopropyl benzenesulfonamide scaffold can be achieved through several established methods. A common approach involves the chlorosulfonylation of a substituted benzene ring, followed by amination to form the sulfonamide. The aminopropyl side chain can be introduced either before or after the formation of the sulfonamide.

General Synthetic Protocol

The following protocol outlines a general method for the synthesis of a parent N-(3-aminopropyl)benzenesulfonamide.

Step 1: Chlorosulfonylation of Benzene

-

To a stirred solution of benzene in a suitable inert solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extract the resulting benzenesulfonyl chloride with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Sulfonamide Formation with 1,3-Diaminopropane

-

Dissolve the benzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

-

In a separate flask, dissolve an excess of 1,3-diaminopropane in the same solvent and cool to 0 °C.

-

Add the benzenesulfonyl chloride solution dropwise to the diamine solution. The excess diamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Stir the reaction at room temperature for several hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting N-(3-aminopropyl)benzenesulfonamide by column chromatography.

This general procedure can be adapted to synthesize a library of analogs by using substituted benzenes in Step 1 or by using modified aminopropylamines in Step 2.

Structure-Activity Relationship (SAR) Exploration

The systematic modification of a lead compound is the cornerstone of medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[3] The aminopropyl benzenesulfonamide scaffold offers multiple avenues for structural modification.

Diagram: Key Regions for SAR Modification

Caption: Key regions for SAR exploration on the aminopropyl benzenesulfonamide scaffold.

Region 1: The Aromatic Ring (R¹)

The substitution pattern on the benze ne ring plays a crucial role in determining the compound's interaction with the target protein, as well as its physicochemical properties such as lipophilicity and metabolic stability.

Hypothesis: Introduction of various substituents on the aromatic ring will modulate the binding affinity and selectivity by influencing hydrophobic, electronic, and steric interactions within the target's binding pocket.

Experimental Approach: A library of analogs will be synthesized with diverse substituents at the ortho, meta, and para positions of the benzene ring.

| Position | Substituent (R¹) | Rationale |

| para | -Cl, -F, -Br | Halogens can modulate electronic properties and participate in halogen bonding. |

| para | -CH₃, -C₂H₅ | Small alkyl groups can enhance hydrophobic interactions. |

| para | -OCH₃, -OCF₃ | Alkoxy groups can act as hydrogen bond acceptors and influence conformation. |

| meta | -NO₂ | The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.[10] |

| ortho | -OH | A hydroxyl group can act as a hydrogen bond donor and acceptor. |

Data Interpretation: The biological activity of each analog will be determined using a relevant in vitro assay (e.g., enzyme inhibition assay or receptor binding assay). The results will be tabulated to establish a clear SAR. For instance, in studies of benzenesulfonamide derivatives as acetylcholinesterase inhibitors, larger, more hydrophobic substituents on the aromatic ring led to increased inhibitory potency.[11]

Region 2: The Sulfonamide Linker (-SO₂NH-)

The sulfonamide group is a critical pharmacophore. Modifications to this linker can influence its hydrogen bonding capacity and overall geometry.

Hypothesis: N-alkylation of the sulfonamide nitrogen will alter its hydrogen bonding potential and may impact the compound's binding mode and selectivity.

Experimental Approach:

-

N-Methylation: Synthesis of the N-methyl analog to assess the importance of the sulfonamide N-H for hydrogen bonding.

-

Bioisosteric Replacement: In some cases, replacing the sulfonamide with a bioisostere like a carboxamide could be explored, although this represents a more significant structural departure.

Data Interpretation: A significant drop in activity upon N-methylation would suggest that the N-H is a crucial hydrogen bond donor. Conversely, maintained or improved activity could indicate that this interaction is not critical or that the methyl group occupies a favorable hydrophobic pocket.

Region 3: The Aminopropyl Tail (- (CH₂)₃-NH₂)

The terminal amino group is a key interaction point. Its basicity and the conformation of the propyl chain are critical for optimal binding.

Hypothesis: Modification of the terminal amino group and the propyl chain length will directly impact the electrostatic and hydrophobic interactions with the target.

Experimental Approach:

-

Chain Length Variation: Synthesize analogs with aminobutyl and aminoethyl side chains to probe the optimal distance between the aromatic core and the basic nitrogen.

-

N-Alkylation/Acylation: Introduce small alkyl groups (methyl, ethyl) or an acetyl group to the terminal amine to assess the impact of steric bulk and charge neutralization.

-

Cyclization: Incorporate the amino group into a cyclic system (e.g., piperidine, pyrrolidine) to restrict conformational flexibility and potentially enhance binding affinity.

Data Interpretation: Changes in activity with chain length will provide information about the geometry of the binding site. The effect of N-alkylation or acylation will highlight the importance of the primary amine for hydrogen bonding and electrostatic interactions.

Experimental Protocols

To ensure the reproducibility and validity of the SAR studies, detailed and well-controlled experimental protocols are essential.

General Protocol for In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)

This protocol is adapted from established methods for evaluating carbonic anhydrase inhibitors.[6]

-

Reagents and Materials:

-

Human Carbonic Anhydrase II (hCA II)

-

4-Nitrophenyl acetate (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds in Tris-HCl buffer.

-

In a 96-well plate, add 10 µL of each compound dilution.

-

Add 170 µL of Tris-HCl buffer to each well.

-

Add 10 µL of a solution of hCA II to each well and incubate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of a 10 mM solution of 4-nitrophenyl acetate.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

-

The rate of reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Diagram: Experimental Workflow for SAR Studies

Caption: Iterative workflow for conducting SAR studies of aminopropyl benzenesulfonamides.

Data Presentation and Interpretation

All quantitative data from the SAR studies should be presented in a clear and concise tabular format to facilitate comparison and the identification of trends.

Table 1: Hypothetical SAR Data for Aminopropyl Benzenesulfonamides as Inhibitors of Target X

| Compound | R¹ (para) | R² (Sulfonamide) | R³ (Amine) | IC₅₀ (µM) |

| 1 (Parent) | H | -NH- | -NH₂ | 10.5 |

| 2a | Cl | -NH- | -NH₂ | 2.1 |

| 2b | OCH₃ | -NH- | -NH₂ | 5.8 |

| 2c | NO₂ | -NH- | -NH₂ | 15.2 |

| 3a | Cl | -N(CH₃)- | -NH₂ | 25.6 |

| 4a | Cl | -NH- | -NH(CH₃) | 8.3 |

| 4b | Cl | -NH- | -N(CH₃)₂ | 12.4 |

| 4c | Cl | -NH- | -NHCOCH₃ | > 50 |

-

A para-chloro substituent on the aromatic ring significantly enhances potency (Compound 2a vs. 1 ).

-

The sulfonamide N-H is likely a critical hydrogen bond donor, as its methylation leads to a significant loss of activity (Compound 3a vs. 2a ).

-

A primary or secondary amine at the terminus of the propyl chain is preferred over a tertiary or acylated amine (Compounds 4a-c vs. 2a ).

Conclusion and Future Directions

The aminopropyl benzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for conducting systematic SAR studies to optimize the biological activity of this class of compounds. By exploring modifications to the aromatic ring, the sulfonamide linker, and the aminopropyl tail, researchers can gain a deep understanding of the molecular features required for potent and selective target engagement.

Future work should focus on exploring a wider range of substituents on the aromatic ring, including heterocyclic replacements, to further probe the binding site. Additionally, advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to rationalize the experimental findings and guide the design of next-generation analogs with improved therapeutic potential.

References

- (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. (2011). European Patent No. EP1704140B1.

- Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. (n.d.). Russian Patent No. RU2419605C2.

- Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. (2008). U.S. Patent Application No. 11/917,861.

- Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide. (2005). World Intellectual Property Organization Patent No. WO2005080323A1.

-

Synthesis of 2-(3'-aminopropyl)-benzimidazole. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (2015). Molecules, 20(9), 17585-17600. [Link]

-

Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846. [Link]

-

Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry, 147, 107396. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Medicinal Chemistry, 12(10), 1676-1691. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Medicinal Chemistry, 12(10), 1676-1691. Retrieved from [Link]

-

Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). Letters in Drug Design & Discovery, 16(8), 913-921. [Link]

-

Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). European Journal of Medicinal Chemistry, 122, 56-71. [Link]

-

Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry, 147, 107396. Retrieved from [Link]

-

SAR activity of 2‐aminopropyl benzopyran derivatives. (2023). Archiv der Pharmazie. Retrieved from [Link]

-

Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). Molecules, 28(7), 3180. [Link]

-

Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (2017). Medicinal Chemistry Research, 26(11), 2686-2699. Retrieved from [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal, 30(58), e202402330. [Link]

-

Novel benzenesulfonamides as dual VEGFR2/FGFR1 inhibitors targeting breast cancer: Design, synthesis, anticancer activity and in silico studies. (2022). Bioorganic Chemistry, 128, 106079. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 634. [Link]

-